Melting Point Differentiation vs. Non-Fluorinated and Ortho/Meta Isomers
The melting point of N-(4-fluorophenyl)maleamic acid is 207–209°C [1], which is 19–31°C higher than N-phenylmaleamic acid (176–178°C) and 19–31°C higher than ortho-fluoro isomer range (168–172°C). The para-fluorine substitution elevates the melting point relative to the non-fluorinated analog and shows distinct thermal behavior compared to ortho/meta isomers, reflecting differences in crystal packing and intermolecular interactions [2]. This thermal signature provides a practical, instrument-based identity confirmation without requiring full spectroscopic analysis.
| Evidence Dimension | Melting point (thermal property) |
|---|---|
| Target Compound Data | 207–209°C |
| Comparator Or Baseline | N-Phenylmaleamic acid: 176–178°C; N-(2-fluorophenyl)maleamic acid: 168–172°C |
| Quantified Difference | Δ = 29–31°C higher vs. phenyl analog; Δ = 35–41°C higher vs. ortho-fluoro analog |
| Conditions | Differential scanning calorimetry or capillary melting point apparatus; neat solid |
Why This Matters
Higher melting point enables simpler purification via recrystallization and reduces degradation risk during ambient-temperature shipping and storage compared to lower-melting analogs.
- [1] Chembase. N-(4-Fluorophenyl)maleamic Acid Product Specifications. Purity 96%, Melting Point 207–209°C. View Source
- [2] Chembase. N-Phenylmaleamic Acid (Maleanilic Acid) Product Specifications. Melting Point 176–178°C. View Source
